molecular formula C18H28N10O7S B13793193 N,4'-Bi(pyrrole-2-carboxamide), N'-(2-carbamoylethyl)-4-((2-guanidinoacetimidoyl)amino)-1,1'-dimethyl-, sulfate CAS No. 6018-79-7

N,4'-Bi(pyrrole-2-carboxamide), N'-(2-carbamoylethyl)-4-((2-guanidinoacetimidoyl)amino)-1,1'-dimethyl-, sulfate

Cat. No.: B13793193
CAS No.: 6018-79-7
M. Wt: 528.5 g/mol
InChI Key: PEVNGIYUGMIJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Netropsin sulfate is a polyamide antibiotic known for its ability to bind to the minor groove of DNA, particularly at AT-rich sequences. This binding property makes it a valuable tool in molecular biology and medicinal chemistry. Netropsin sulfate was first isolated from the actinobacterium Streptomyces netropsis and has been studied extensively for its antibiotic and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Netropsin sulfate can be synthesized through a series of chemical reactions involving the coupling of pyrrole and amidine groups. The synthesis typically involves the following steps:

    Formation of Pyrrole Units: Pyrrole units are synthesized through the reaction of appropriate aldehydes with ammonia and acetic acid.

    Coupling Reactions: The pyrrole units are then coupled with amidine groups using carbodiimide coupling agents under mild conditions.

    Purification: The final product is purified using chromatographic techniques to obtain pure netropsin sulfate.

Industrial Production Methods

Industrial production of netropsin sulfate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Utilizing batch reactors for the initial synthesis steps.

    Continuous Flow Systems: Employing continuous flow systems for coupling reactions to enhance efficiency.

    Purification and Crystallization: Advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization methods are used to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Netropsin sulfate primarily undergoes binding reactions with DNA. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable structure.

Common Reagents and Conditions

The binding of netropsin sulfate to DNA is facilitated by:

    Hydrogen Bonding: Formation of hydrogen bonds with the bases in the minor groove of DNA.

    Electrostatic Interactions: Interaction with the negatively charged phosphate backbone of DNA.

Major Products Formed

The major product of the interaction between netropsin sulfate and DNA is a stable DNA-netropsin complex, which can be analyzed using techniques such as isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

Netropsin sulfate has a wide range of applications in scientific research:

Mechanism of Action

Netropsin sulfate exerts its effects by binding to the minor groove of AT-rich sequences in double-stranded DNA. This binding disrupts the normal function of DNA by:

Comparison with Similar Compounds

Netropsin sulfate is often compared with other minor groove binders such as distamycin and pentamidine. These compounds share similar binding properties but differ in their chemical structures and specific binding affinities:

Netropsin sulfate stands out due to its unique binding mode and high specificity for AT-rich DNA sequences, making it a valuable tool in both research and therapeutic contexts.

Properties

CAS No.

6018-79-7

Molecular Formula

C18H28N10O7S

Molecular Weight

528.5 g/mol

IUPAC Name

4-[[4-[[1-amino-2-(diaminomethylideneamino)ethylidene]amino]-1-methylpyrrole-2-carbonyl]amino]-N-(3-amino-3-oxopropyl)-1-methylpyrrole-2-carboxamide;sulfuric acid

InChI

InChI=1S/C18H26N10O3.H2O4S/c1-27-9-11(6-12(27)16(30)23-4-3-15(20)29)26-17(31)13-5-10(8-28(13)2)25-14(19)7-24-18(21)22;1-5(2,3)4/h5-6,8-9H,3-4,7H2,1-2H3,(H2,19,25)(H2,20,29)(H,23,30)(H,26,31)(H4,21,22,24);(H2,1,2,3,4)

InChI Key

PEVNGIYUGMIJMC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)NCCC(=O)N)NC(=O)C2=CC(=CN2C)N=C(CN=C(N)N)N.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.